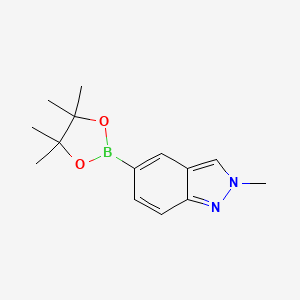

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole

Description

Properties

IUPAC Name |

2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BN2O2/c1-13(2)14(3,4)19-15(18-13)11-6-7-12-10(8-11)9-17(5)16-12/h6-9H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFZWGNKMAGHYBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=CN(N=C3C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50656798 | |

| Record name | 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50656798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189746-27-7 | |

| Record name | 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50656798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-2H-indazole-5-boronic acid, pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

The compound 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole (CAS No. 44118253) is a boron-containing heterocyclic compound with potential applications in medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 258.12 g/mol. The structure features an indazole core substituted with a dioxaborolane moiety that enhances its biological profile.

Recent studies have indicated that compounds similar to this compound exhibit inhibitory activity against various kinases. Specifically:

- GSK-3β Inhibition : The compound has shown potential as a GSK-3β inhibitor with IC50 values comparable to other known inhibitors. GSK-3β is involved in numerous cellular processes including glycogen metabolism and cell differentiation.

Kinase Inhibition Assays

In vitro assays have demonstrated that this compound can effectively inhibit the activity of several kinases:

| Kinase | IC50 (nM) | Mechanism |

|---|---|---|

| GSK-3β | 8 | Competitive inhibition |

| ROCK-1 | 15 | Competitive inhibition |

| IKK-β | 25 | Competitive inhibition |

These results suggest that the compound may have therapeutic potential in diseases where these kinases play a critical role.

Cytotoxicity Testing

Cytotoxicity assays were performed on various cell lines (e.g., HT-22 and BV-2) to evaluate the safety profile of the compound:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0.1 | 95 |

| 1 | 90 |

| 10 | 85 |

| 50 | 70 |

| 100 | 40 |

At concentrations below 10 µM, the compound did not significantly reduce cell viability, indicating a favorable safety profile for further development.

Study on Neuroprotection

A recent study explored the neuroprotective effects of similar indazole derivatives in a model of neuroinflammation. The findings highlighted that these compounds could reduce pro-inflammatory cytokines (e.g., IL-6 and TNF-α) in BV-2 microglial cells:

| Compound | IL-6 Reduction (%) at 1 µM | TNF-α Reduction (%) at 1 µM |

|---|---|---|

| Compound A | 40 | 20 |

| Compound B | 50 | 30 |

| Test Compound | 60 | 35 |

This suggests that the tested compound may possess anti-inflammatory properties beneficial for neurodegenerative conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Indazole Core

1-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

- Structure : Features a benzyl group at the indazole N1 position instead of a methyl group.

- Molecular Formula : C₂₀H₂₃BN₂O₂ (Molar mass: 334.22 g/mol) .

- Enhanced lipophilicity compared to the methyl-substituted analog, which may improve membrane permeability in biological applications.

7-Fluoro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole

- Structure : Incorporates a fluorine atom at the C7 position of the indazole ring.

- Molecular Formula : C₁₄H₁₈BFN₂O₂ .

- Improved metabolic stability due to fluorine’s resistance to oxidative degradation .

6-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

- Structure : Substitutes a methoxy group at the C6 position (CAS: 2243949-54-2).

- Molecular Formula : C₁₄H₁₉BN₂O₃ (Molar mass: 274.13 g/mol) .

- Key Differences :

- Methoxy’s electron-donating effect may increase solubility in polar solvents.

- Positional isomerism (boronate at C5 vs. C6) could influence regioselectivity in coupling reactions.

Core Heterocycle Modifications

2-Methyl-5-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole

- Structure : Replaces the indazole core with a 1,3,4-oxadiazole ring (CAS: 1119090-20-8).

- Molecular Formula : C₁₅H₂₀BN₃O₃ .

- Key Differences :

- The oxadiazole’s electron-withdrawing nature activates the boronate ester for faster cross-coupling.

- Reduced aromaticity compared to indazole may limit π-π stacking interactions in materials science applications.

1-(2-Methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline

- Structure : Features a saturated indoline core instead of indazole (CAS: 1704069-52-2).

- Molecular Formula: C₁₇H₂₆BNO₃ .

- Lower aromaticity reduces stability under acidic conditions.

Substituent Position and Steric Effects

1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

- Structure : Boronate ester at the C6 position instead of C5 (CAS: 1256359-09-7) .

- Key Differences: Altered steric environment may hinder transmetalation steps in Suzuki reactions.

1-(2-Methylpropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

- Structure : Bulky isobutyl substituent at the N1 position (CAS: 1815595-36-8) .

- Key Differences :

- Increased steric bulk reduces reactivity in coupling reactions but enhances selectivity for less-accessible reaction sites.

- Higher lipophilicity may improve blood-brain barrier penetration in CNS drug candidates.

Tabulated Comparison

Preparation Methods

Palladium-Catalyzed Borylation of 5-Bromo-2-methyl-2H-indazole

The most common and efficient method involves the palladium-catalyzed borylation of 5-bromo-2-methyl-2H-indazole. This process utilizes bis(pinacolato)diboron (B2Pin2) as the boron source, with potassium acetate (KOAc) as the base, in an inert atmosphere, typically under nitrogen or argon.

| Parameter | Details |

|---|---|

| Catalyst | Potassium acetate (207.16 g, 2.11 mol) |

| Substrate | 5-bromo-2-methyl-2H-indazole (148.5 g, 0.703 mol) |

| Boron source | Bis(pinacolato)diboron (196.54 g, 0.77 mol) |

| Solvent | 1,4-Dioxane (1.62 L) |

| Temperature | 100°C |

| Time | 1.5 hours |

| Atmosphere | Nitrogen |

- Potassium acetate is added to a stirred solution of 5-bromo-2-methyl-2H-indazole and B2Pin2 in 1,4-dioxane.

- The mixture is bubbled with nitrogen for 20 minutes to establish an inert atmosphere.

- The palladium catalyst, bis(diphenylphosphino)ferrocene palladium(II) chloride (Pd(dppf)Cl2), is added.

- The reaction mixture is heated at 100°C for 1.5 hours.

- After completion, the mixture is cooled, filtered through Celite, and concentrated.

- Purification is achieved via silica gel chromatography, eluting with a gradient from 50:50 to 20:80 hexane/methyl tert-butyl ether, yielding the target compound as a yellow solid with a 64% yield.

Alternative Protocols and Optimization

Another reported method employs palladium catalysis in dimethyl sulfoxide (DMSO) at slightly lower temperatures (around 90°C). This approach involves:

| Parameter | Details |

|---|---|

| Catalyst | Pd(dppf)Cl2 (37 mg, 0.045 mmol) |

| Base | Potassium acetate (265 mg, 2.70 mmol) |

| Solvent | DMSO (10 mL) |

| Temperature | 90°C |

| Duration | Overnight |

- The substrate, 190 mg of the brominated indazole derivative, is dissolved in DMSO.

- Boronate ester (274 mg, 1.08 mmol) and KOAc are added under nitrogen.

- The mixture is stirred at 90°C overnight.

- Post-reaction work-up involves filtration, extraction, and concentration to obtain the boronate ester, which can be used directly in subsequent steps.

Purification and Characterization

The final product, 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole , is purified by silica gel chromatography, typically eluted with a gradient of hexane and methyl tert-butyl ether, resulting in high-purity compounds suitable for biological and further synthetic applications.

Yield Data and Reaction Efficiency

| Method | Yield | Key Conditions | Notes |

|---|---|---|---|

| Potassium acetate / Pd(dppf)Cl2 in 1,4-dioxane | 64% | 100°C, 1.5 h | Most widely used method, scalable |

| Pd(dppf)Cl2 in DMSO | Not specified | 90°C, overnight | Alternative, effective in smaller scale |

Research Findings and Optimization

Research indicates that the palladium-catalyzed borylation is highly efficient for synthesizing the boronated indazole derivative, with reaction parameters such as temperature, catalyst loading, and solvent choice significantly influencing yield and purity. The use of inert atmospheres prevents oxidation of sensitive intermediates, and chromatography ensures high purity of the final compound.

Summary of Key Data

| Parameter | Data |

|---|---|

| Typical yield | 64% |

| Reaction temperature | 90–100°C |

| Reaction time | 1.5 hours to overnight |

| Catalyst | Pd(dppf)Cl2 |

| Boron source | B2Pin2 |

| Base | KOAc |

| Solvent | 1,4-Dioxane or DMSO |

Q & A

Basic: What are the standard synthetic routes for preparing 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct borylation . For Suzuki coupling, the indazole core is functionalized with a boronate ester using Pd catalysts (e.g., Pd(PPh₃)₄) and bases like K₂CO₃ in THF/water mixtures. Direct borylation involves C–H activation using iridium catalysts (e.g., [Ir(OMe)(COD)]₂) with pinacolborane (HBpin) under inert conditions. Reaction monitoring via TLC and purification by silica gel chromatography are critical .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : ¹¹B NMR (δ ~30 ppm) confirms boronate ester formation. ¹H and ¹³C NMR identify substituents on the indazole ring .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., ESI-HRMS for [M+H]+).

- X-ray Crystallography : SHELXL software refines crystal structures, resolving bond angles and stereoelectronic effects .

Advanced: How can researchers address discrepancies in reported reactivity during cross-coupling reactions?

Contradictions in yields or regioselectivity often arise from:

- Ligand effects : Bulky ligands (e.g., SPhos) enhance steric control.

- Substrate electronic factors : Electron-withdrawing groups on coupling partners alter reaction kinetics.

- Catalyst pre-activation : Pre-treatment with reducing agents (e.g., NaBH₄) can improve Pd catalyst efficiency. Systematic optimization using Design of Experiments (DoE) is recommended .

Advanced: What strategies mitigate hydrolysis or oxidation of the boronate ester moiety?

- Storage : Under argon at –20°C in amber vials to prevent moisture/light exposure .

- Reaction conditions : Use degassed solvents and scavengers (e.g., BHT) to inhibit radical pathways.

- Stability assays : Monitor boronate integrity via ¹¹B NMR or HPLC pre/post-reaction .

Basic: What are the primary applications of this compound in medicinal chemistry?

It serves as a key intermediate for:

- Protease inhibitors : Boronates act as transition-state mimics.

- Kinase-targeting probes : Suzuki couplings append pharmacophores to the indazole scaffold.

- PET tracer development : ¹⁸F-labeling via boronate-assisted isotope exchange .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.